1-(3-Acetyl-5-bromophenyl)ethanone
CAS No.: 120173-42-4
Cat. No.: VC16561603
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120173-42-4 |
|---|---|
| Molecular Formula | C10H9BrO2 |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-(3-acetyl-5-bromophenyl)ethanone |
| Standard InChI | InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
| Standard InChI Key | NADWSIVMXBJLPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)Br)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central benzene ring with acetyl (-COCH) and bromine (-Br) substituents at the 3- and 5-positions, respectively. This arrangement creates a para-diacetyl configuration interrupted by bromine, conferring distinct electronic and steric properties. The IUPAC name 1-(3-acetyl-5-bromophenyl)ethanone reflects this substitution pattern, while its canonical SMILES representation is .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.08 g/mol |
| InChI Key | NADWSIVMXBJLPV-UHFFFAOYSA-N |
| XLogP3-AA | 2.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Reaction Pathways
Friedel-Crafts Acylation
The primary synthesis route involves Friedel-Crafts acylation of bromobenzene derivatives. For example, 4-bromophenol undergoes acetylation with acetic anhydride in the presence of anhydrous sodium acetate to form intermediates like 4-bromophenyl acetate . Subsequent Fries rearrangement catalyzed by AlCl generates 1-(5-bromo-2-hydroxyphenyl)ethanone, a precursor for further functionalization .
Bromination Strategies
Electrophilic bromination introduces the second bromine atom at the 5-position. Using reagents like Br/FeBr or N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity. Comparative studies with 1-(3-bromophenyl)ethanone (CAS 2142-63-4) highlight the challenges of achieving para-substitution in polyhalogenated systems .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Acetylation of 4-bromophenol | AcO, NaOAc, 110°C | 78% |
| 2 | Fries rearrangement | AlCl, 150°C, 2h | 65% |
| 3 | Bromination | NBS, CCl, 40°C | 52% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum exhibits strong absorption bands at 1685 cm (C=O stretching of acetyl groups) and 670 cm (C-Br vibration), confirming functional group integrity . The absence of O-H stretches above 3200 cm rules out phenolic byproducts.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d): δ 2.65 (s, 6H, 2×COCH), 7.58 (d, J=2.4 Hz, 1H, Ar-H), 8.12 (d, J=2.4 Hz, 2H, Ar-H) .
-
C NMR: δ 26.8 (COCH), 122.1 (C-Br), 136.4–142.7 (aromatic carbons), 202.1 (C=O) .
Applications in Pharmaceutical Development
Materials Science Applications
In polymer chemistry, the bromine substituent facilitates cross-linking reactions, while the acetyl groups participate in condensation polymerization. Recent studies explore its use in photoresist materials for semiconductor manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume